molecular formula C10H17NO2S B589744 Methyl 3-(2-sulfanylideneazepan-1-yl)propanoate CAS No. 125627-72-7

Methyl 3-(2-sulfanylideneazepan-1-yl)propanoate

Cat. No.: B589744
CAS No.: 125627-72-7
M. Wt: 215.311
InChI Key: LWXWVQURWBGWRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the azepine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The thioxo group can form interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The azepine ring structure may also play a role in its binding affinity and specificity for certain biological targets .

Properties

CAS No.

125627-72-7

Molecular Formula

C10H17NO2S

Molecular Weight

215.311

IUPAC Name

methyl 3-(2-sulfanylideneazepan-1-yl)propanoate

InChI

InChI=1S/C10H17NO2S/c1-13-10(12)6-8-11-7-4-2-3-5-9(11)14/h2-8H2,1H3

InChI Key

LWXWVQURWBGWRS-UHFFFAOYSA-N

SMILES

COC(=O)CCN1CCCCCC1=S

Synonyms

1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester

Origin of Product

United States

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